Pulverochromenol
Description
Pulverochromenol (CAS No. 39029-67-9), also known as Cneorumchromene C, is a naturally occurring chromone derivative isolated from plants of the Cneoraceae family. Its molecular formula is C₂₀H₂₂O₅, with a molecular weight of 342.38568 g/mol . Structurally, it features a pyrano[3,2-g]chromen-4-one core substituted with hydroxyl (-OH), hydroxymethyl (-CH₂OH), and prenyl (3-methyl-but-2-enyl) groups. Key physicochemical properties include a topological polar surface area of 76 Ų, two hydrogen bond donors, five hydrogen bond acceptors, and moderate lipophilicity due to the prenyl side chain . This compound has demonstrated antimicrobial activity against gram-positive bacteria at concentrations of 5 mg/mL, as reported in pharmacological studies .
Properties
CAS No. |
85394-12-3 |
|---|---|
Molecular Formula |
C20H22O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
8-(hydroxymethyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C20H22O4/c1-12(2)5-6-15-18-13(7-8-20(3,4)24-18)9-16-17(22)10-14(11-21)23-19(15)16/h5,7-10,21H,6,11H2,1-4H3 |
InChI Key |
GTKAFJOQXBXVJD-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=CC3=C1OC(=CC3=O)CO)C=CC(O2)(C)C)C |
Canonical SMILES |
CC(=CCC1=C2C(=CC3=C1OC(=CC3=O)CO)C=CC(O2)(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Chromones
Structural and Physicochemical Properties
The following table compares Pulverochromenol with two closely related chromones: 5,7-Dihydroxychromone and 3,3-Dimethyl-allyl-spathelia chromene (compound 1 in ).
| Property | This compound | 5,7-Dihydroxychromone | 3,3-Dimethyl-allyl-spathelia Chromene |
|---|---|---|---|
| Molecular Formula | C₂₀H₂₂O₅ | C₉H₆O₄ | C₁₅H₁₆O₃ |
| Molecular Weight | 342.39 g/mol | 178.14 g/mol | 244.29 g/mol |
| Substituents | 5-OH, 2-CH₂OH, 10-prenyl | 5-OH, 7-OH | 3,3-dimethyl-allyl group |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 5 | 4 | 3 |
| Topological Polar Surface Area | 76 Ų | ~90 Ų (estimated) | ~60 Ų (estimated) |
| Key Structural Feature | Branched prenyl side chain | Linear dihydroxylation | Linear dimethyl-allyl chain |
| Source | Cneoraceae plants | Synthetic or plant-derived | Spathelia species |
Key Observations:
- This compound has the highest molecular weight and complexity due to its prenyl group, which enhances lipophilicity compared to simpler chromones like 5,7-Dihydroxychromone .
- The branched prenyl group in this compound may hinder membrane permeability in gram-negative bacteria, explaining its selective activity against gram-positive strains .
- 5,7-Dihydroxychromone , with its polar hydroxyl groups, exhibits higher water solubility but lower antimicrobial potency at equivalent concentrations .
Key Findings:
- This compound and 3,3-Dimethyl-allyl-spathelia Chromene differ in side-chain topology, leading to divergent activity profiles. The linear structure of the latter facilitates broader antimicrobial efficacy .
- 5,7-Dihydroxychromone ’s simpler structure limits its bioactivity despite favorable solubility, underscoring the importance of lipophilic substituents in chromone derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
